3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
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Overview
Description
3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide is a complex organic compound with the molecular formula C₂₉H₄₂O₉ . This compound is part of a group of stereoisomers and is known for its unique structural properties. It is often used in early discovery research due to its rare and unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide involves multiple steps, including the formation of the core structure and the attachment of the deoxyhexopyranosyl group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specialized use in research.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide has several scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-[(6-Deoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
- **3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxycarda-5,20(22)-dienolide
Uniqueness
3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide is unique due to its specific stereochemistry and the presence of the deoxyhexopyranosyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
26931-65-7 |
---|---|
Molecular Formula |
C29H42O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(3S,5S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15?,17-,18-,19+,20?,21?,23+,24?,25?,26-,27+,28+,29-/m0/s1 |
InChI Key |
QITDIWRKOXBKAM-CPNWJBISSA-N |
Isomeric SMILES |
CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CCC4C3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O |
Origin of Product |
United States |
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